molecular formula C12H14N2O B2782506 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile CAS No. 1514422-87-7

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile

Cat. No.: B2782506
CAS No.: 1514422-87-7
M. Wt: 202.257
InChI Key: PTGXVZNDPCLSRZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile is a versatile organic compound with the molecular formula C12H14N2O. It is characterized by the presence of a pyridine ring, a nitrile group, and a ketone functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with 4,4-dimethyl-3-oxopentanenitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile: Similar structure but with the pyridine ring at a different position.

    4,4-Dimethyl-3-oxo-2-benzylpentanenitrile: Contains a benzyl group instead of a pyridine ring.

    4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile: Contains a hydroxybenzyl group.

Uniqueness

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,4-dimethyl-3-oxo-2-pyridin-4-ylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXVZNDPCLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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